molecular formula C23H19N3O2 B12812195 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide CAS No. 344239-03-8

2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide

Cat. No.: B12812195
CAS No.: 344239-03-8
M. Wt: 369.4 g/mol
InChI Key: ILTWMFDOPUPSSI-UHFFFAOYSA-N
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Description

2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide is a complex organic compound with a unique structure that includes both quinoline and aniline moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with quinoline-2,4-dione under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinoline or aniline moieties.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Anilino-2-oxo-1(2H)-quinoline derivatives: These compounds share a similar core structure but may have different substituents.

    N-Phenylacetamide derivatives: These compounds share the N-phenylacetamide moiety but may have different aromatic rings.

Uniqueness

2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide is unique due to its specific combination of quinoline and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

344239-03-8

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-anilino-2-oxoquinolin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C23H19N3O2/c27-22(25-18-11-5-2-6-12-18)16-26-21-14-8-7-13-19(21)20(15-23(26)28)24-17-9-3-1-4-10-17/h1-15,24H,16H2,(H,25,27)

InChI Key

ILTWMFDOPUPSSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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